

# An In-depth Technical Guide to Fmoc-N-Me-Homocys(Trt)-OH

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## Compound of Interest

Compound Name: *Fmoc-N-Me-Homocys(Trt)-OH*

Cat. No.: *B15128934*

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-N- $\alpha$ -methyl-S-trityl-L-homocysteine, commonly known as **Fmoc-N-Me-Homocys(Trt)-OH**. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), offering unique advantages in the design and development of novel peptide-based therapeutics.

## Core Concepts and Chemical Properties

**Fmoc-N-Me-Homocys(Trt)-OH** is a strategically modified amino acid designed for incorporation into peptide chains to enhance their structural stability and biological half-life. Its key features include the N-methylated backbone, which provides resistance to enzymatic degradation, and the trityl-protected thiol side chain of homocysteine, which allows for selective disulfide bond formation or other modifications.

## Physicochemical Properties

Property	Value
IUPAC Name	(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tritylthio)butanoic acid
CAS Number	526210-78-6
Molecular Formula	C <sub>39</sub> H <sub>35</sub> NO <sub>4</sub> S
Molecular Weight	613.76 g/mol
Appearance	White to off-white powder or crystals
Purity (typical)	≥97% (HPLC)

## Structural Features and Their Significance

The unique properties of **Fmoc-N-Me-Homocys(Trt)-OH** stem from its three key protective groups:

- Fmoc (9-Fluorenylmethoxycarbonyl) Group:** This base-labile protecting group on the α-amine allows for the stepwise assembly of peptide chains in SPPS. It is stable under acidic conditions and can be selectively removed with a mild base, typically piperidine.
- N-Methyl Group:** The methylation of the backbone amide nitrogen introduces steric hindrance, which can restrict the conformational flexibility of the peptide. This can lead to the stabilization of specific secondary structures, such as β-turns, and significantly increases the peptide's resistance to proteolytic degradation.
- Trt (Trityl) Group:** The bulky trityl group provides robust protection for the thiol side chain of the homocysteine residue. It is stable to the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the free thiol for disulfide bond formation or other modifications.

## Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of **Fmoc-N-Me-Homocys(Trt)-OH** is scarce, a plausible synthetic route can be constructed based on

established methods for N-methylation and protection of amino acids. The following proposed protocol is a composite of analogous syntheses.

## Proposed Synthesis of Fmoc-N-Me-Homocys(Trt)-OH

This multi-step synthesis involves the protection of the thiol group of homocysteine, followed by N-methylation, and finally, Fmoc protection of the  $\alpha$ -amine.

### Step 1: S-Tritylation of L-Homocysteine

- **Dissolution:** Suspend L-homocysteine in a suitable solvent such as dimethylformamide (DMF).
- **Base Addition:** Add a base, for example, triethylamine (TEA), to deprotonate the thiol group.
- **Tritylation:** Add trityl chloride portion-wise to the reaction mixture at room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield S-trityl-L-homocysteine.

### Step 2: N-Methylation of S-Trityl-L-Homocysteine

- **Protection of the Amine:** The  $\alpha$ -amino group of S-trityl-L-homocysteine is first protected with an o-nitrobenzenesulfonyl (o-NBS) group. Dissolve the S-trityl-L-homocysteine in a suitable solvent and add o-nitrobenzenesulfonyl chloride and a base.
- **Methylation:** The resulting o-NBS protected amino acid is then methylated at the nitrogen using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- **Deprotection of o-NBS:** The o-NBS group is subsequently removed to yield N-methyl-S-trityl-L-homocysteine.

### Step 3: Fmoc Protection of N-Methyl-S-Trityl-L-Homocysteine

- **Reaction Setup:** Dissolve the N-methyl-S-trityl-L-homocysteine in an appropriate solvent (e.g., a mixture of dioxane and water).

- **Fmocylation:** Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the solution and adjust the pH to maintain basic conditions. Stir the reaction at room temperature until completion.
- **Purification:** Acidify the reaction mixture and extract the product. The crude **Fmoc-N-Me-Homocys(Trt)-OH** is then purified by flash chromatography to yield the final product.

## Use in Solid-Phase Peptide Synthesis (SPPS)

- **Coupling:** **Fmoc-N-Me-Homocys(Trt)-OH** is coupled to the free amine of the growing peptide chain on the solid support using standard coupling reagents such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).
- **Fmoc Deprotection:** The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.
- **Cleavage and Trityl Deprotection:** Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the trityl group is simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

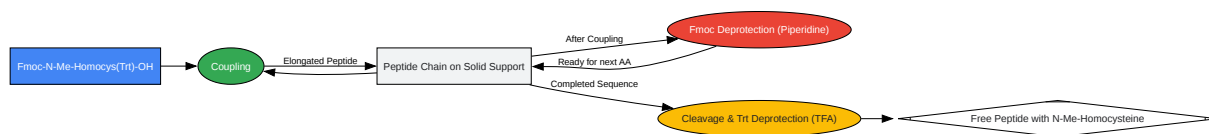
## Comparative Analysis

The choice of amino acid derivative in peptide synthesis is critical for achieving the desired properties of the final peptide. The table below compares **Fmoc-N-Me-Homocys(Trt)-OH** with its close analogs.

Compound	Key Difference from Fmoc-N-Me-Homocys(Trt)-OH	Impact on Peptide Properties
Fmoc-Homocys(Trt)-OH	Lacks the N-methyl group.	Increased susceptibility to enzymatic degradation; greater conformational flexibility.
Fmoc-N-Me-Cys(Trt)-OH	Has a cysteine backbone (one less methylene group in the side chain).	Forms a more constrained five-membered ring upon disulfide bridge formation, impacting the overall peptide conformation.
Fmoc-Cys(Trt)-OH	Lacks the N-methyl group and has a cysteine backbone.	Standard cysteine building block with no enhanced enzymatic stability or backbone rigidity.

## Visualizing Workflows and Relationships

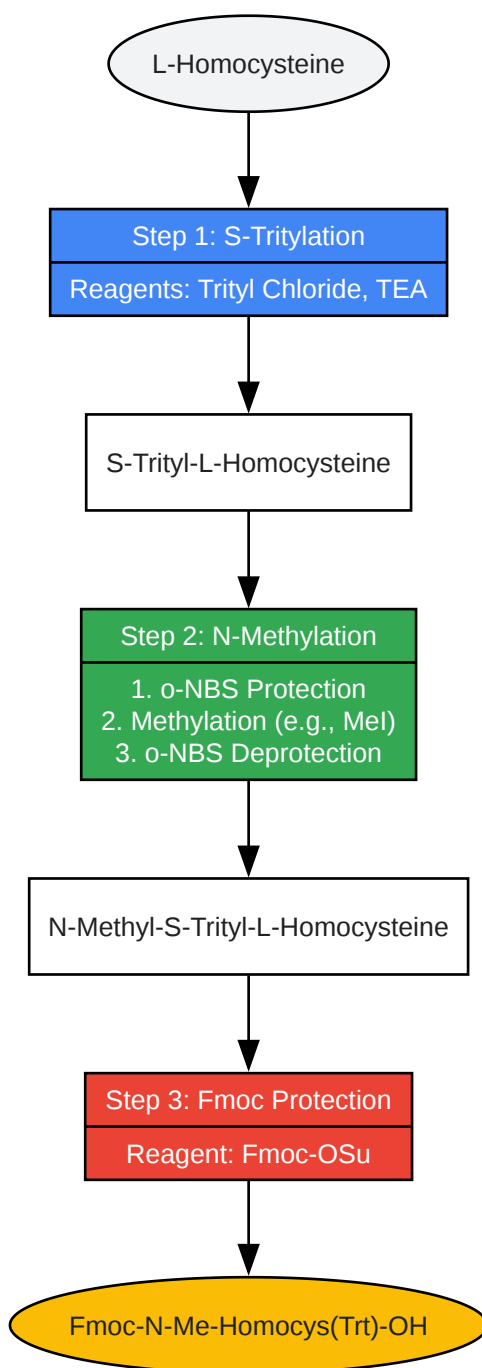
### Logical Flow of Protecting Groups in SPPS



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Caption: Logic of protecting group strategy in SPPS.

## Proposed Synthetic Workflow



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